Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride
Overview
Description
“Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride” is a chemical compound with the CAS Number: 1185297-89-5 . It has a molecular weight of 271.74 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H
. This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.74 . The InChI code provides information about its molecular structure .Scientific Research Applications
Antiparasitic Activity
- Benzoic Acid Derivatives from Piper Species: Benzoic acid derivatives, including those structurally related to Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride, showed significant antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum (Flores et al., 2008).
Insecticidal Properties
- Insecticidal Principle from Piper guanacastensis: Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, related in structure, was found to be effective against Aedes atropalpus mosquito larvae (Pereda-Miranda et al., 1997).
Antispasmodic Agent
- HL 752 - A Potent Antispasmodic Agent: An ester analogue of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride demonstrated potent and long-lasting antispasmodic activity (Bal-Tembe et al., 1997).
Application in Chemical Analysis
- Extraction Solvent for Dispersive Liquid–Liquid Microextraction: Methyl benzoate, a structurally related compound, was used as a non-halogenated extraction solvent in the preconcentration of copper(II) (Kagaya & Yoshimori, 2012).
Antimicrobial and Molluscicidal Activity
- Prenylated p-Hydroxybenzoic Acid Derivatives: Isolated from Piper aduncum leaves, these derivatives displayed significant antibacterial and molluscicidal activities (Orjala et al., 1993).
Synthetic Applications
- Ester Hydrazones as Possible Precursors: The decomposition of ester hydrazones in the presence of piperidine led to the production of compounds like 1-(a-methoxybenzyl)piperidine (Crawford & Raap, 1965).
Properties
IUPAC Name |
methyl 2-(piperidin-3-yloxymethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-7-3-2-5-11(13)10-18-12-6-4-8-15-9-12;/h2-3,5,7,12,15H,4,6,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBUPQANUIGUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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